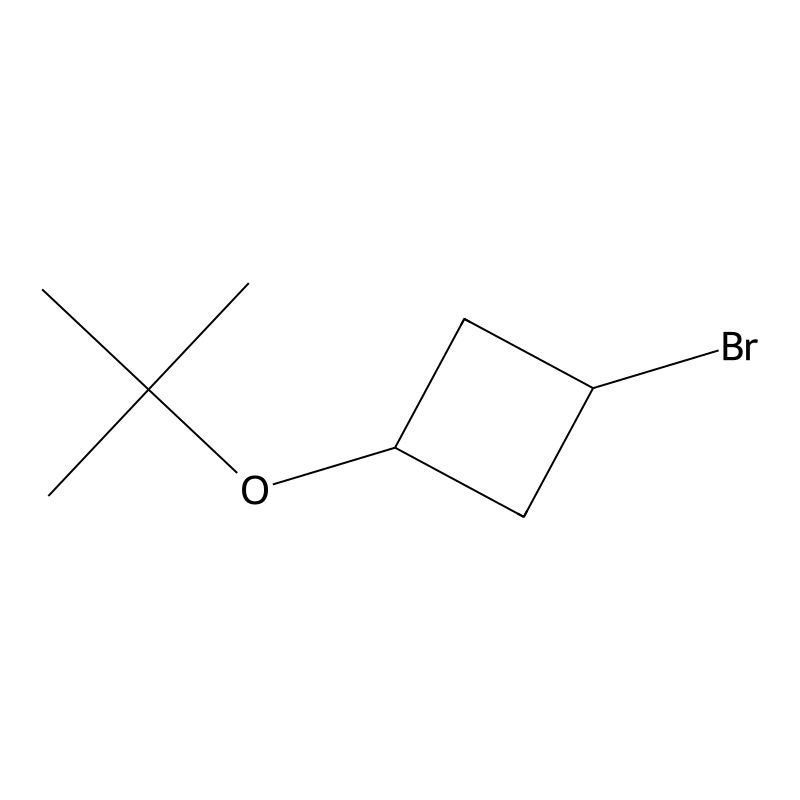1-Bromo-3-(tert-butoxy)cyclobutane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Bromo-3-(tert-butoxy)cyclobutane is an organic compound classified as a halocyclobutane. Its molecular structure features a cyclobutane ring, which consists of four carbon atoms. A bromine atom is attached to the first carbon, while a tert-butyl group is linked to the third carbon through an oxygen atom, forming an ether linkage. This structural arrangement imparts unique chemical properties, including a polarizable carbon-bromine bond and steric hindrance due to the bulky tert-butyl group, influencing its reactivity and interactions with other molecules .
There is no known biological function for 1-Bromo-3-(tert-butoxy)cyclobutane. Its significance lies in its potential use as a building block for the synthesis of more complex molecules.
- Potential Synthetic Precursor: Due to the presence of a reactive bromine group and a tert-butoxy protecting group, 1-Bromo-3-(tert-butoxy)cyclobutane has the potential to serve as a synthetic precursor in organic chemistry. The bromine group can be readily substituted for other functional groups through various reactions, while the tert-butoxy group can be removed under specific conditions to reveal a hydroxyl group. However, there is no documented research specifically exploring its use in this context.
- Building Block for Complex Molecules: The cyclobutane ring structure and the functional groups present in 1-Bromo-3-(tert-butoxy)cyclobutane offer the possibility of incorporating it as a building block in the synthesis of more complex molecules. However, similar to the previous point, there are no documented research examples currently available.
Finding More Information:
Scientific databases like PubChem and SciFinder can be helpful resources for uncovering further information on the research applications of 1-Bromo-3-(tert-butoxy)cyclobutane. These databases allow for searching by chemical structure or name and may reveal recent publications or patents that discuss its use in scientific research.
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
- Wurtz Reaction: In the presence of sodium, it can undergo coupling reactions to form higher-order cyclobutanes.
- Elimination Reactions: The compound can also engage in elimination reactions under specific conditions, resulting in the formation of alkenes.
Several methods exist for synthesizing 1-bromo-3-(tert-butoxy)cyclobutane:
- Direct Halogenation: Cyclobutane can be brominated using bromine under controlled conditions to yield 1-bromo-cyclobutane, which is then reacted with tert-butyl alcohol in the presence of an acid catalyst.
- Wurtz Reaction: Starting from 1-bromo-3-chlorocyclobutane, sodium metal can be used to couple two molecules, followed by treatment with tert-butyl alcohol to introduce the tert-butoxy group .
- Functional Group Transformation: Other synthetic routes may involve modifying existing cyclobutane derivatives through nucleophilic substitution or elimination reactions.
Interaction studies involving 1-bromo-3-(tert-butoxy)cyclobutane focus on its reactivity with various nucleophiles and electrophiles. The presence of the bromine atom makes it susceptible to nucleophilic attack, while the bulky tert-butoxy group can hinder certain interactions, affecting reaction rates and product distributions. These studies are crucial for understanding its behavior in synthetic applications and potential biological interactions .
Similar compounds include:
- 1-Bromo-3-tert-butylcyclobutane: Lacks the ether functionality but shares similar reactivity due to the bromine substituent.
- 1-Bromo-3-methoxycyclobutane: Features a methoxy group instead of a tert-butoxy group, affecting polarity and reactivity.
- Cyclobutylbromide: A simpler structure without substituents, serving as a reference for reactivity comparisons.
Comparison TableCompound Structure Characteristics Unique Features 1-Bromo-3-(tert-butoxy)cyclobutane Bromine at C1; tert-butoxy at C3 Bulky tert-butoxy influences sterics and reactivity 1-Bromo-3-tert-butylcyclobutane Bromine at C1; tert-butyl at C3 No ether linkage; simpler sterics 1-Bromo-3-methoxycyclobutane Bromine at C1; methoxy at C3 Different electronic properties due to methoxy Cyclobutylbromide Bromine at C1; no substituents Base structure for comparison
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Bromo-3-(tert-butoxy)cyclobutane | Bromine at C1; tert-butoxy at C3 | Bulky tert-butoxy influences sterics and reactivity |
| 1-Bromo-3-tert-butylcyclobutane | Bromine at C1; tert-butyl at C3 | No ether linkage; simpler sterics |
| 1-Bromo-3-methoxycyclobutane | Bromine at C1; methoxy at C3 | Different electronic properties due to methoxy |
| Cyclobutylbromide | Bromine at C1; no substituents | Base structure for comparison |
This comparison highlights how the unique structural features of 1-bromo-3-(tert-butoxy)cyclobutane contribute to its distinct chemical behavior and potential applications in synthetic chemistry.








